4-(5-Phenyl-3-isoxazolyl)piperidine

Lipophilicity Regioisomerism ADME Prediction

4-(5-Phenyl-3-isoxazolyl)piperidine (CAS 737766-70-0; IUPAC: 5-phenyl-3-piperidin-4-yl-1,2-oxazole) is a piperidine–isoxazole hybrid with C14H16N2O formula and molecular weight 228.29 g/mol. Its computed XLogP3 of 2.2, pKa of 9.79 ± 0.10, and topological polar surface area of 38.1 Ų position it as a moderately lipophilic, monobasic scaffold with a single hydrogen bond donor and three acceptors.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
Cat. No. B1512424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Phenyl-3-isoxazolyl)piperidine
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NOC(=C2)C3=CC=CC=C3
InChIInChI=1S/C14H16N2O/c1-2-4-12(5-3-1)14-10-13(16-17-14)11-6-8-15-9-7-11/h1-5,10-11,15H,6-9H2
InChIKeyBGJNNBKNDJFABG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Phenyl-3-isoxazolyl)piperidine – Structural, Physicochemical, and Procurement-Relevant Baseline for Chemical Decision-Making


4-(5-Phenyl-3-isoxazolyl)piperidine (CAS 737766-70-0; IUPAC: 5-phenyl-3-piperidin-4-yl-1,2-oxazole) is a piperidine–isoxazole hybrid with C14H16N2O formula and molecular weight 228.29 g/mol [1]. Its computed XLogP3 of 2.2, pKa of 9.79 ± 0.10, and topological polar surface area of 38.1 Ų position it as a moderately lipophilic, monobasic scaffold with a single hydrogen bond donor and three acceptors [1]. The compound is supplied at ≥95% purity (LeYan, MolCore) and serves as a versatile intermediate for constructing biologically active molecules, most notably as a building block in the synthesis of dual DPP-IV/GPR119 ligands .

Why 4-(5-Phenyl-3-isoxazolyl)piperidine Cannot Be Replaced by Generic Isoxazole–Piperidine Analogs Without Risk of Altered Biological Performance


The isoxazole–piperidine scaffold is highly sensitive to regioisomeric arrangement and substituent positioning. Shifting the phenyl group from the 5-position (target compound) to the 3-position (regioisomer CAS 737766-69-7) alters the computed LogP by nearly one log unit (2.2 vs. 3.14) [1], changing membrane permeability and metabolic susceptibility [2]. Removal or substitution of the phenyl ring (e.g., 4-PIOL, which lacks aryl substitution) converts a neutral pharmacophore into a GABAA receptor partial agonist with IC50 ~35 μM, introducing off-target CNS activity absent in the target compound [3]. Even modest structural modifications—such as replacing the 5-phenyl with a 4-chlorophenyl and adding a 4-methyl group (L-741,742)—shift the binding profile entirely toward dopamine D4 receptor antagonism (Ki 3.5 nM) [4]. These SAR cliffs mean that generic isoxazole–piperidine interchange risks discarding the synthetic utility, receptor selectivity profile, and physicochemical properties that define the target compound’s value in drug discovery programs.

Quantitative Differentiation of 4-(5-Phenyl-3-isoxazolyl)piperidine Against its Closest Analogs – Head-to-Head Property and Activity Comparisons


Regioisomeric LogP Differentiation: 5-Phenyl vs. 3-Phenyl Isoxazole–Piperidine Controls Membrane Partitioning

The target compound, 4-(5-phenyl-3-isoxazolyl)piperidine, exhibits a computed XLogP3 of 2.2, whereas its regioisomer 4-(3-phenyl-5-isoxazolyl)piperidine (CAS 737766-69-7) has a reported LogP of 3.14 [1]. This 0.94 log unit difference corresponds to a roughly 8.7-fold higher predicted octanol–water partition coefficient for the regioisomer, indicating that the 3-phenyl regioisomer is substantially more lipophilic and may exhibit higher membrane permeability but potentially lower aqueous solubility [2].

Lipophilicity Regioisomerism ADME Prediction

pKa-Driven Ionization State Differentiation from 4-PIOL: Controlling CNS Receptor Promiscuity

4-(5-Phenyl-3-isoxazolyl)piperidine has a predicted pKa of 9.79 ± 0.10, meaning it is >99% protonated at physiological pH 7.4 . In contrast, 5-(piperidin-4-yl)isoxazol-3-ol (4-PIOL) is a low-efficacy partial GABAA receptor agonist with functional IC50 of 35 μM [1]. The target compound lacks the 3-hydroxyl group on the isoxazole ring that is critical for GABAA orthosteric site binding, as demonstrated by the 4-aryl-5-(4-piperidyl)-3-isoxazolol series where the 3-hydroxyl is essential for nanomolar antagonist activity (Ki = 159 nM for 4-phenyl analog) [2]. The absence of this hydroxyl in the target compound is predicted to abolish GABAA receptor engagement, providing a cleaner pharmacological profile for programs where GABAergic side effects are undesirable.

Ionization State GABAA Receptor CNS Selectivity

Validated Synthetic Utility as a DPP-IV/GPR119 Dual Ligand Building Block: Enabling Metabolic Disease Drug Discovery

4-(5-Phenyl-3-isoxazolyl)piperidine has been explicitly employed as a key intermediate in the synthesis of compound 22 (HBK001 hydrochloride), a dual DPP-IV inhibitor and GPR119 agonist . Compound 22 demonstrated improved bioavailability and a significant blood glucose-lowering effect in an oral glucose tolerance test (OGTT) in ICR mice compared to its free base 21h, which lacks the optimized hydrochloride salt form . The compound showed a hERG IC50 of 4.9 μM and an acute toxicity LD50 above 1.5 g/kg in mice . This validated synthetic tractability contrasts with the 4-PIOL and 3-isoxazolol scaffolds, which are predominantly explored as GABAA ligands and have not been reported in DPP-IV/GPR119 dual targeting programs.

DPP-IV Inhibitor GPR119 Agonist Metabolic Disease

Hydrogen Bond Donor/Acceptor Profile: Differentiated from 4-Aryl-3-isoxazolol GABAA Antagonists for Target-Specific Library Design

The target compound possesses one hydrogen bond donor (piperidine NH) and three hydrogen bond acceptors (isoxazole N and O, plus piperidine N), with a topological polar surface area (TPSA) of 38.1 Ų [1]. In contrast, 4-PIOL and 4-Phenyl-5-(4-piperidyl)-3-isoxazolol contain two hydrogen bond donors (piperidine NH plus 3-OH) and four acceptors, with correspondingly higher TPSA values (~62–65 Ų estimated) . This difference in H-bond donor count and TPSA predicts superior passive membrane permeability for the target compound while reducing the propensity for strong, directional hydrogen bonding that drives GABAA orthosteric site recognition [2]. The reduced H-bond donor count also aligns with the ligand efficiency metrics preferred for kinase and GPCR allosteric modulator programs.

Hydrogen Bonding Medicinal Chemistry Library Design

Distinct Binding Selectivity Profile Compared to L-741,742: Avoiding Dopamine D4 Receptor Engagement

L-741,742 (5-(4-chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole) is a potent and highly selective dopamine D4 receptor antagonist with Ki values of >1700 nM (D2), 770 nM (D3), and 3.5 nM (D4) [1]. The target compound, 4-(5-Phenyl-3-isoxazolyl)piperidine, lacks the key structural features required for D4 binding: the 4-methyl substituent on the isoxazole ring, the 4-chloro substitution on the 5-phenyl ring, and the N-phenylethyl group on the piperidine nitrogen. SAR studies from the isoxazolylpiperidine D4 antagonist series demonstrate that all three features are essential for sub-10 nM D4 affinity [2]. Consequently, the target compound is predicted to have negligible dopamine receptor binding, making it a superior scaffold for programs where dopaminergic side effects must be avoided.

Dopamine Receptor Selectivity CNS Side Effects

Best-Fit Research and Industrial Application Scenarios for 4-(5-Phenyl-3-isoxazolyl)piperidine Based on Quantified Differentiation Evidence


DPP-IV/GPR119 Dual Ligand Lead Optimization for Type 2 Diabetes

As demonstrated by Li et al. (2020), 4-(5-Phenyl-3-isoxazolyl)piperidine serves as a critical building block for constructing xanthine-derived dual DPP-IV/GPR119 ligands . The compound's moderate lipophilicity (XLogP3 2.2) and single H-bond donor profile contribute to the favorable ADME properties observed in the HBK001 series, where compound 22 achieved improved oral bioavailability and significant glucose lowering in ICR mice . Medicinal chemistry teams pursuing metabolic disease targets can leverage this validated SAR entry point rather than investing in de novo scaffold exploration. The compound's commercial availability at ≥95% purity from multiple ISO-certified suppliers (MolCore, LeYan) supports milligram-to-gram scale synthesis campaigns .

Non-GABAergic CNS Probe Development Requiring Clean Receptor Background

The target compound's absence of the 3-hydroxyl group that defines the GABAA-active 4-PIOL and 4-aryl-3-isoxazolol series [1] makes it the isoxazole–piperidine scaffold of choice when CNS penetration is desired but GABAergic pharmacology must be excluded. With a predicted pKa of 9.79 ensuring full protonation at physiological pH , and a TPSA of 38.1 Ų well within the CNS drug space (<70 Ų), the compound is suited for constructing brain-penetrant chemical probes targeting kinases, GPCRs, or epigenetic readers where GABAA off-target activity would confound phenotypic readouts.

Regioisomer-Specific Structure–Activity Relationship (SAR) Studies

The 0.94 LogP differential between 4-(5-phenyl-3-isoxazolyl)piperidine (XLogP3 2.2) and its 3-phenyl regioisomer (LogP 3.14) [2] presents a controlled chemical system for probing the impact of lipophilicity on membrane permeability, metabolic stability, and target engagement. By synthesizing matched molecular pairs from both regioisomers, discovery teams can deconvolute the contributions of LogP-driven partitioning from specific binding interactions, generating high-quality SAR data for lead optimization programs. Both regioisomers are commercially available, enabling parallel procurement and comparative studies.

Focused Kinase or Allosteric Modulator Library Synthesis

With one H-bond donor, three H-bond acceptors, a rotatable bond count of 2, and a TPSA of 38.1 Ų [3], 4-(5-Phenyl-3-isoxazolyl)piperidine meets key ligand efficiency metrics (Lipinski, Veber) for oral drug-like space. The piperidine NH provides a convenient attachment point for amide coupling, urea formation, or reductive amination, while the 5-phenylisoxazole moiety can engage in π-stacking and hydrophobic interactions with protein targets. This scaffold is particularly suited for constructing kinase inhibitor libraries (targeting the hinge region via the isoxazole nitrogen and oxygen) or allosteric modulator libraries where conformational restriction via the rigid isoxazole ring is advantageous.

Quote Request

Request a Quote for 4-(5-Phenyl-3-isoxazolyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.